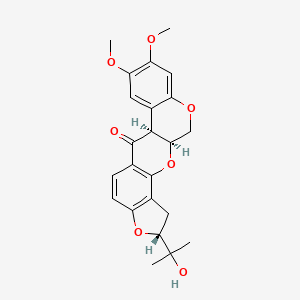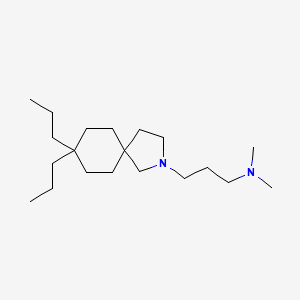
2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro(45)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- is a synthetic compound known for its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- typically involves multiple steps. One common method includes the reaction of a spirocyclic ketone with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
2-Azaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and signaling pathways, leading to altered cellular functions. For example, it can inhibit the production of interleukin 6 and other cytokines, which play a role in inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine: Known for its anti-inflammatory and anticancer properties.
N,N-Dimethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine: Similar structure but different functional groups, leading to varied biological activities.
Uniqueness
2-Azaspiro(4.5)decane-2-propanamine, N,N-dimethyl-8,8-dipropyl- stands out due to its specific spirocyclic structure and the presence of the dimethylamino group, which imparts unique chemical and biological properties. Its ability to modulate specific signaling pathways makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
123018-34-8 |
|---|---|
Fórmula molecular |
C20H40N2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H40N2/c1-5-8-19(9-6-2)10-12-20(13-11-19)14-17-22(18-20)16-7-15-21(3)4/h5-18H2,1-4H3 |
Clave InChI |
AQQJKZQCFJQLOU-UHFFFAOYSA-N |
SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(C)C)CCC |
SMILES canónico |
CCCC1(CCC2(CC1)CCN(C2)CCCN(C)C)CCC |
Sinónimos |
N,N-dimethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamide N,N-dimethyl-8,8-dipropyl-2-azaspiro-(4.5)decane-2-propanamine SK and F 105685 SK and F 105685 dihydrochloride SK and F-105685 SKF 105685 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


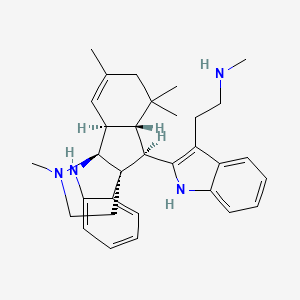
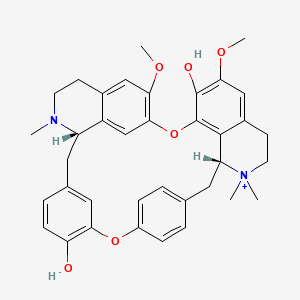

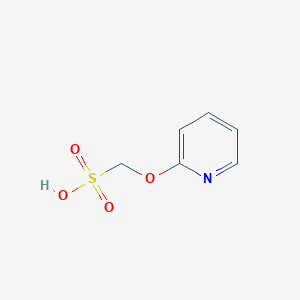

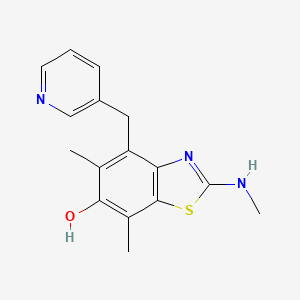
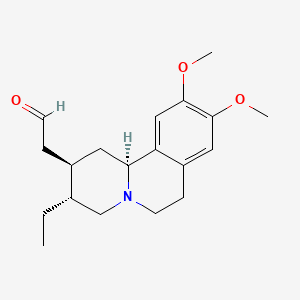
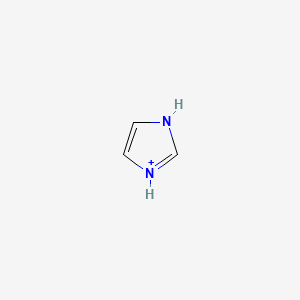
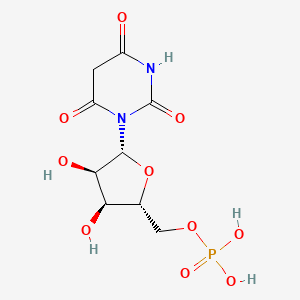
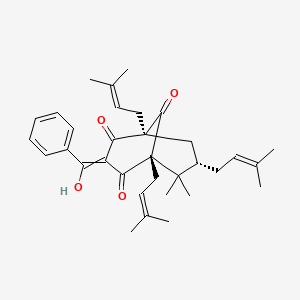

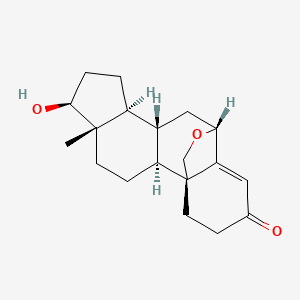
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1220045.png)
